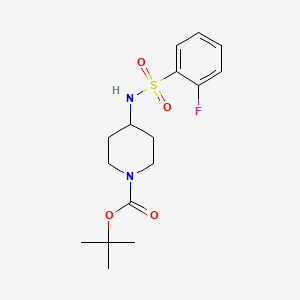

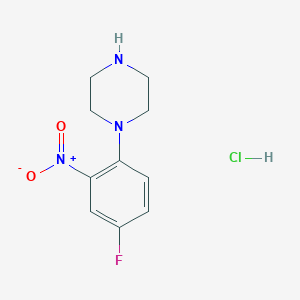

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene

Overview

Description

Synthesis Analysis

The synthesis of fluoro-nitro benzene derivatives can involve several methods, including nucleophilic aromatic substitution reactions and direct fluorination techniques. For example, vicarious nucleophilic substitutions (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions have been used to produce various substituted benzenes . Additionally, the synthesis of soluble fluoro-polyimides involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods highlight the versatility and reactivity of fluoro-nitro benzene compounds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of fluoro-nitro benzene derivatives is characterized by the presence of fluorine and nitro groups attached to a benzene ring. These substituents can significantly influence the physical and chemical properties of the molecules. For instance, the presence of fluorine atoms can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides by several orders of magnitude . The molecular structure can also dictate the formation of intermolecular hydrogen bonds, which can affect the material's magnetic and redox properties .

Chemical Reactions Analysis

Fluoro-nitro benzene derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, which can lead to the formation of novel compounds with different substitution patterns . These reactions are facilitated by the presence of electron-withdrawing groups such as nitro and fluoro, which activate the benzene ring towards nucleophilic attack. The reactivity of these compounds allows for the synthesis of a wide range of materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro benzene derivatives are influenced by their molecular structure. These compounds exhibit properties such as excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for use in high-performance materials . Additionally, the introduction of fluorine atoms can result in compounds with visibly fluorescent intramolecular charge transfer behavior, narrow optical band gaps, and strong fluorescence solvatochromism, which are desirable traits for optical materials . The thermophysical properties, such as density, viscosity, and refractive index, can also be studied and modeled to understand the behavior of these compounds in different conditions .

Scientific Research Applications

Synthesis and Characterization

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene and its derivatives are often synthesized and characterized as part of broader research on halocarbon and nitro-aromatic compounds. For instance, the study on Synthesis and nucleophilic aromatic substitution describes the preparation of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene through various methods and its further substitution with different nucleophiles to afford novel benzenes with disubstitution patterns, which could share synthesis parallels with 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene (Ajenjo et al., 2016).

Analytical Applications

In analytical chemistry, derivatives similar to 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene are used as derivatization agents for the determination of biogenic amines in complex matrices like wines. A reagent with a similar structure, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, was developed for precolumn derivatization of selected biogenic amines, showcasing its potential in chromatographic determinations and highlighting the analytical applications of such compounds (Jastrzębska et al., 2016).

Environmental Monitoring

Compounds like 1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene can also be of interest in environmental monitoring, where similar nitro-aromatic compounds are tracked in urban air due to their potential health risks. Studies like the determination of 1,3-, 1,6-, and 1,8-dinitropyrenes and 1-nitropyrene in urban air use complex analytical techniques to measure the concentrations of these pollutants, providing insights into the environmental impact and distribution of nitro-aromatic compounds (Hayakawa et al., 1995).

properties

IUPAC Name |

1-fluoro-2-nitro-3-pentan-3-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-3-8(4-2)16-10-7-5-6-9(12)11(10)13(14)15/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJAXYIUDKNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C(=CC=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266925 | |

| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-nitro-3-(pentan-3-yloxy)benzene | |

CAS RN |

1233958-45-6 | |

| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Ethylpropoxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027087.png)

![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)